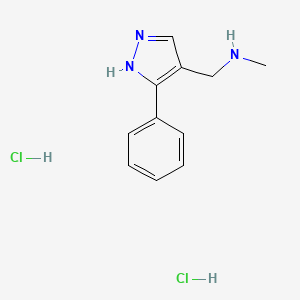
N-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. For example, some pyrazole compounds form solid crystals .Scientific Research Applications
N-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine dihydrochloride has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as a substrate for the enzyme acetylcholinesterase, and as a model compound for the study of drug-receptor interactions. It has also been used to study the effects of drugs on the nervous system, and has been used in the development of new drugs.
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine dihydrochloride is not fully understood. It is believed to act as an agonist at the nicotinic acetylcholine receptor, which is involved in the transmission of signals in the nervous system. It is also believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to increase the activity of the enzyme acetylcholinesterase, which is involved in the transmission of signals in the nervous system. It has also been found to have effects on the release of neurotransmitters, such as dopamine and serotonin, and to have an effect on the metabolism of lipids.
Advantages and Limitations for Lab Experiments
N-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine dihydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in both water and organic solvents. It is also relatively stable and has a wide range of biochemical and physiological effects. However, it is important to note that this compound is a synthetic compound and should be handled with caution.
Future Directions
The potential future directions for N-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine dihydrochloride research are numerous. Further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, as well as its potential toxicity and side effects. Finally, further research could be conducted to explore the potential for this compound to be used as a tool for drug development and delivery.
Synthesis Methods
N-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine dihydrochloride is synthesized by the reaction of 5-phenyl-1H-pyrazol-4-ylmethanamine with methyl iodide. This reaction is catalyzed by a strong base, such as potassium carbonate, and is carried out in a polar solvent, such as dimethylformamide. The reaction is then quenched with aqueous hydrochloric acid to produce this compound dihydrochloride. The reaction can be monitored using thin layer chromatography or other analytical techniques.
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-12-7-10-8-13-14-11(10)9-5-3-2-4-6-9;;/h2-6,8,12H,7H2,1H3,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFIKHBIDAARQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NN=C1)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

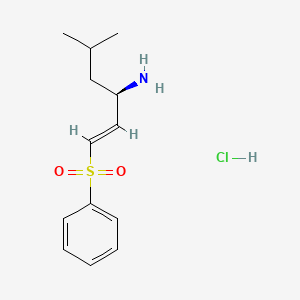
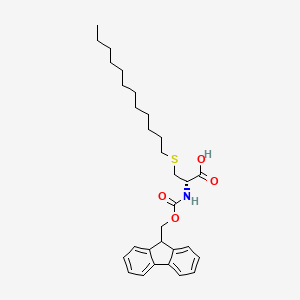


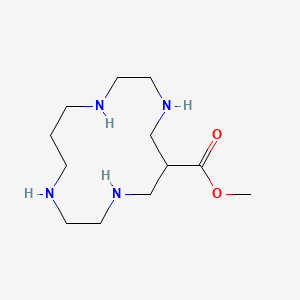
![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione, 90%](/img/structure/B6350947.png)
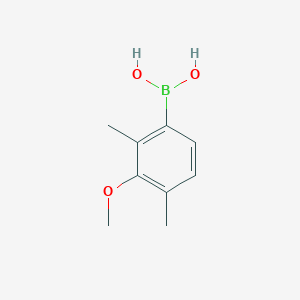



![t-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
![(2R,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6350984.png)
![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)
